molecular formula C16H14ClN5O2 B7477765 2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide

2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide

Cat. No. B7477765
M. Wt: 343.77 g/mol
InChI Key: MTLSOPDNRLEDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion.

Mechanism of Action

CCT251545 specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. PAK4 is overexpressed in various types of cancer, making it an attractive target for cancer therapy. By inhibiting PAK4, CCT251545 disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. Additionally, CCT251545 has been shown to inhibit the formation of actin stress fibers, which are important for cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of CCT251545 is its specificity for PAK4, which reduces the risk of off-target effects. Additionally, CCT251545 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of CCT251545 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the combination of CCT251545 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of CCT251545 is another potential direction for future research.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of CCT251545 and to develop more potent and selective PAK4 inhibitors.

Synthesis Methods

The synthesis of CCT251545 involves several steps, starting with the reaction of 3-chloroaniline with 2-bromo-5-methyl-1H-imidazole to form 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This intermediate is then reacted with 6-methoxypyridin-3-amine to form 2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1H-imidazole. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with triphosgene. The carboxylic acid derivative is then converted to the carboxamide derivative of CCT251545 by reacting it with ammonia.

Scientific Research Applications

CCT251545 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer, breast cancer, and prostate cancer. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-15(16(23)19-12-6-7-14(24-2)18-9-12)21-22(20-10)13-5-3-4-11(17)8-13/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLSOPDNRLEDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)NC2=CN=C(C=C2)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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